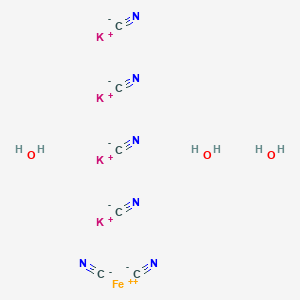
4-(2,5-Dichlorophenyl)-3-thiosemicarbazide
Descripción general
Descripción
4-(2,5-Dichlorophenyl)-3-thiosemicarbazide (4-DTSC) is a small molecule that is used in a variety of scientific research applications. It is a white, crystalline compound with a molecular weight of 246.23 g/mol and a melting point of 204-206°C. 4-DTSC has a variety of applications in the field of biochemistry and physiology, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Antiviral Activity
Thiosemicarbazide derivatives have been investigated for their potential as antiviral agents. Compounds similar to 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide have shown inhibitory activity against a range of RNA and DNA viruses . The presence of the dichlorophenyl group may enhance the compound’s ability to interact with viral proteins, potentially disrupting their function and replication.
Anti-inflammatory Properties
The structural features of thiosemicarbazide derivatives suggest potential anti-inflammatory properties. By modulating the activity of key enzymes and cytokines involved in the inflammatory response, these compounds could serve as a basis for developing new anti-inflammatory medications .
Anticancer Applications
Thiosemicarbazide derivatives have been explored for their cytotoxic activity against various cancer cell lines. The electron-rich nature of the thiosemicarbazide moiety, combined with the electron-withdrawing dichlorophenyl group, may contribute to the compound’s ability to induce apoptosis in cancer cells .
Antimicrobial Effects
The compound’s structure suggests it could be effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Its potential antibacterial properties make it a candidate for further research in the development of new antibiotics.
Antiparasitic Potential
Research indicates that thiosemicarbazide derivatives may have antiparasitic effects. Studies on similar compounds have suggested efficacy against parasites like Leishmania and Trypanosoma, which are responsible for significant tropical diseases.
Enzyme Inhibition
Due to the versatile binding capacity of the thiosemicarbazide group, these derivatives can act as enzyme inhibitors. They may bind to the active sites of enzymes, potentially leading to the development of drugs targeting conditions like Alzheimer’s disease, where enzyme malfunction plays a role .
Antidiabetic Activity
The structural similarity of thiosemicarbazide derivatives to certain natural compounds involved in metabolic processes suggests potential applications in managing diabetes. By influencing the activity of enzymes related to glucose metabolism, they could help regulate blood sugar levels .
Antimalarial Properties
Thiosemicarbazide derivatives have shown promise in antimalarial research. Their ability to interfere with the life cycle of the malaria parasite could lead to the development of novel antimalarial drugs, which is crucial given the resistance issues with current treatments .
Propiedades
IUPAC Name |
1-amino-3-(2,5-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSQQOEXKOZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932696 | |
| Record name | N-(2,5-Dichlorophenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)-3-thiosemicarbazide | |
CAS RN |
14580-30-4 | |
| Record name | N-(2,5-Dichlorophenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14580-30-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















